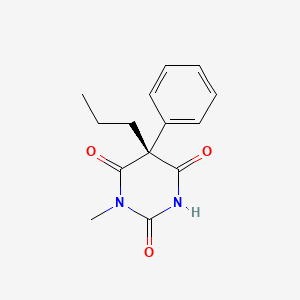
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane is a silicon-based compound with the molecular formula C13H40O5Si6. It is known for its unique structural properties and is widely used in various scientific and industrial applications. The compound is characterized by its high thermal stability and low surface tension, making it an essential component in many chemical processes .
Preparation Methods
The synthesis of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane typically involves the reaction of trimethylsilyl chloride with a suitable siloxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods often employ large-scale reactors and advanced purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.
Reduction: It can be reduced using hydrosilanes or other reducing agents to form lower oxidation state silicon compounds.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrosilanes for reduction, and organometallic reagents for substitution. .
Scientific Research Applications
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a standard in gas chromatography and mass spectrometry.
Biology: The compound is employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism of action of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide high thermal stability and resistance to chemical degradation. In biological systems, it interacts with cellular membranes and proteins, potentially affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane can be compared with other similar silicon-based compounds, such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar structure but with fewer silicon atoms, resulting in different physical and chemical properties.
Tetrakis(trimethylsiloxy)silane: This compound has four trimethylsiloxy groups attached to a single silicon atom, providing different reactivity and applications.
Octamethyltrisiloxane: This compound has a linear structure with three silicon atoms and is used in various industrial applications. The uniqueness of this compound lies in its specific arrangement of silicon and oxygen atoms, which imparts distinct properties and applications
Properties
Molecular Formula |
C13H39O5Si6 |
|---|---|
Molecular Weight |
443.96 g/mol |
InChI |
InChI=1S/C13H39O5Si6/c1-19(14-20(2,3)4)15-24(16-21(5,6)7,17-22(8,9)10)18-23(11,12)13/h1-13H3 |
InChI Key |
PFRLABBPRCZMGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


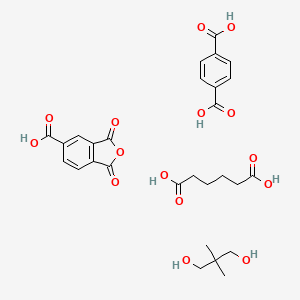
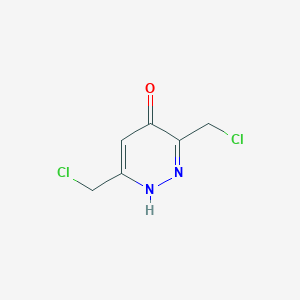

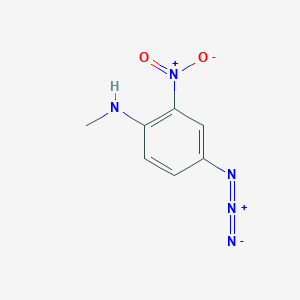
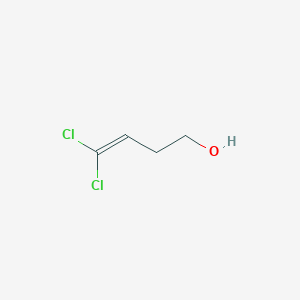
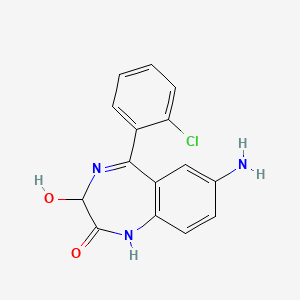



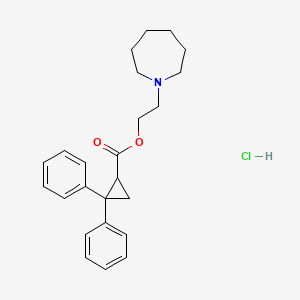
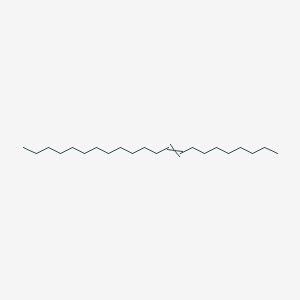
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

